molecular formula C2H6BrN B090993 2-Bromoethylamine CAS No. 107-09-5

2-Bromoethylamine

Cat. No.: B090993
CAS No.: 107-09-5
M. Wt: 123.98 g/mol
InChI Key: IZQAUUVBKYXMET-UHFFFAOYSA-N
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Description

2-Bromoethylamine is an organic compound with the molecular formula C₂H₆BrN. It is a bromoalkylamine, characterized by the presence of a bromine atom attached to an ethylamine group. This compound is often encountered as its hydrobromide salt, this compound hydrobromide, which is a white to light beige crystalline powder. It is a significant intermediate in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethylamine can be synthesized through the bromination of ethanolamine. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process can be carried out under acidic conditions, where the nucleophilic attack by HBr occurs at the hydroxyl-bearing carbon of ethanolamine, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a liquid-phase method where ethanolamine reacts with 48% hydrobromic acid. The reaction time is approximately 48 hours. Alternatively, a gas-phase method can be employed, where ethanolamine is exposed to hydrogen bromide gas. This method, although faster, requires precise control of reaction conditions to prevent local overheating and ensure uniform reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 2-Bromoethylamine involves nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, such as amines and thiols. This reactivity makes it a valuable alkylating agent in organic synthesis. In biological systems, it can alkylate cysteine residues in proteins, which is useful for protein characterization and studying protein-protein interactions .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its optimal reactivity, which balances between being reactive enough for efficient alkylation and stable enough to handle under standard laboratory conditions. Its versatility in forming various products through nucleophilic substitution and alkylation reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-bromoethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrN/c3-1-2-4/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAUUVBKYXMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2576-47-8 (hydrobromide)
Record name 2-Bromoethylamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8059346
Record name Ethanamine, 2-bromo-
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Molecular Weight

123.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107-09-5
Record name 2-Bromoethylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=107-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Bromoethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-bromo-
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Record name Ethanamine, 2-bromo-
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Record name 2-bromoethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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